molecular formula C17H18ClNO B11108632 N-(4-butylphenyl)-2-chlorobenzamide

N-(4-butylphenyl)-2-chlorobenzamide

Cat. No.: B11108632
M. Wt: 287.8 g/mol
InChI Key: YGNQYUOKNGRDQR-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-chlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-2-chlorobenzamide typically involves the reaction of 4-butylaniline with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(4-butylphenyl)-2-chlorobenzamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The butyl group can be oxidized to form corresponding alcohols or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or borane complexes.

Major Products:

    Substitution: Formation of N-(4-butylphenyl)-2-aminobenzamide or N-(4-butylphenyl)-2-thiobenzamide.

    Oxidation: Formation of 4-butylbenzoic acid or 4-butylbenzyl alcohol.

    Reduction: Formation of N-(4-butylphenyl)-2-chloroaniline.

Scientific Research Applications

Chemistry: N-(4-butylphenyl)-2-chlorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise in preliminary studies as an anti-inflammatory and analgesic agent.

Industry: In the materials science field, this compound is used in the synthesis of polymers and other advanced materials. Its unique structure allows for the modification of physical properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-chlorobenzamide in biological systems involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the modulation of inflammatory pathways.

Comparison with Similar Compounds

Comparison: N-(4-butylphenyl)-2-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical reactivity and biological activity. Compared to N-(4-butylphenyl)-4-ethoxybenzamide, it has a different substitution pattern on the benzene ring, leading to variations in its chemical properties and potential applications. Similarly, N-(4-butylphenyl)-2-chloroacetamide differs in the acetamide group, which affects its reactivity and biological interactions.

Properties

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

N-(4-butylphenyl)-2-chlorobenzamide

InChI

InChI=1S/C17H18ClNO/c1-2-3-6-13-9-11-14(12-10-13)19-17(20)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3,(H,19,20)

InChI Key

YGNQYUOKNGRDQR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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